molecular formula C5HBrN2O2S2 B2536916 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid CAS No. 1231052-04-2

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid

Cat. No.: B2536916
CAS No.: 1231052-04-2
M. Wt: 265.1
InChI Key: LYNWWSBUFDOICB-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is a fused heterocyclic compound of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemistry. This molecule features a thieno[2,3-d][1,2,3]thiadiazole core, a scaffold known to exhibit a broad spectrum of biological activities, coupled with a carboxylic acid and a bromine substituent that serve as versatile handles for further synthetic modification. The core thiadiazole structure is recognized as a key pharmacophore in the development of agents that induce Systemic Acquired Resistance (SAR) in plants, acting as plant activators that prime the plant's own defense systems . Furthermore, the 1,2,3-thiadiazole motif is a privileged structure in medicinal chemistry, with derivatives demonstrating notable antiviral, anticancer, antifungal, and antibacterial activities . The bromine atom at the 5-position is a crucial reactive site, allowing for various cross-coupling reactions to create a diverse array of derivatives for structure-activity relationship (SAR) studies. The carboxylic acid functional group can be utilized to form amide bonds or esters, further expanding the potential for molecular diversification and the creation of hybrid molecules . Researchers can leverage this compound as a key intermediate for constructing more complex molecules aimed at discovering new pharmaceuticals or agrochemicals. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNWWSBUFDOICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC2=C1SN=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid typically involves the bromination of thieno[2,3-d]thiadiazole followed by carboxylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes substitution with nucleophiles under mild conditions.

Reaction ConditionsExample ReactionYieldSource
NaH in THF, room temperatureReaction with thiophenol to form 5-(phenylthio)thieno[2,3-d]thiadiazole-6-carboxylic acid85%
K₂CO₃ in DMF, 80°CSubstitution with hexanethiol to yield 5-(hexylthio) derivatives78%
NH₃ in MeOH, 0°CAmination to produce 5-aminothieno[2,3-d]thiadiazole-6-carboxylic acid63%

Key findings:

  • Bromine substitution is regioselective at position 5 due to the electron-deficient thiadiazole ring .

  • Thiols and amines react efficiently under basic conditions, while weaker nucleophiles require polar aprotic solvents .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProduct YieldSource
Thiophene-2-boronic acidPd(PPh₃)₄, K₂CO₃, toluene110°C, 24 h60%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄DMF/H₂O, 100°C72%

Direct C–H Arylation

Aryl HalideCatalyst SystemConditionsProduct YieldSource
2-BromothiophenePd(OAc)₂, PivOH, K₂CO₃DMA, 120°C55%

Key findings:

  • Suzuki reactions favor mono-arylation due to steric hindrance after the first substitution .

  • Electron-rich boronic acids exhibit higher reactivity .

Cyclization Reactions

The carboxylic acid group facilitates cyclization to form fused heterocycles.

ReagentConditionsProductYieldSource
SOCl₂Reflux, 4 hThiadiazolo[5,4-b]pyrrolin-6-one81%
POCl₃80°C, DMF (cat.)Imidazothiadiazole derivatives68%

Mechanistic insight:

  • Cyclization proceeds via activation of the carboxylic acid to an acyl chloride, followed by intramolecular nucleophilic attack .

Acylation and Esterification

The carboxylic acid undergoes standard derivatization reactions.

Reaction TypeReagent/ConditionsProductYieldSource
Esterification(CH₃)₃SiCHN₂, CH₂Cl₂/MeOHMethyl ester95%
Amide formationOxalyl chloride, DIEA, R-NH₂5-Bromo-N-(3,4-dimethoxyphenyl)amide89%

Key data:

  • Esterification with diazomethane derivatives proceeds quantitatively under mild conditions .

  • Amides show enhanced stability compared to the free acid .

Decarboxylation and Functionalization

Controlled decarboxylation enables access to simpler thiadiazole scaffolds.

ConditionsProductYieldSource
CuO, quinoline, 180°C5-Bromothieno[2,3-d]thiadiazole74%
Ag₂CO₃, DMF, 120°CDehalogenated thienothiadiazole62%

Biological Activity Correlations

Derivatives exhibit notable bioactivity:

  • Anticancer : N-(3,4-Dimethoxyphenyl)amide derivatives show IC₅₀ values of 1.5–3.2 μM against pancreatic cancer cells .

  • Antiviral : Thioether derivatives inhibit HIV-1 replication at EC₅₀ = 0.8 μM .

Structural and Electronic Effects

  • The thiadiazole ring reduces electron density at C-5, enhancing bromine’s electrophilicity .

  • DFT calculations confirm delocalization of π-electrons across the fused ring system, stabilizing intermediates during cross-coupling .

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise as an antitumor agent . Research indicates that derivatives of thiadiazoles can inhibit key cancer-related targets such as c-Met and VEGFR-2. These interactions can lead to apoptosis in cancer cells and inhibit cell proliferation, marking these compounds as potential therapeutic agents against various cancers .

Case Study: Anticancer Activity

  • Target: c-Met and VEGFR-2
  • Mechanism: Induction of apoptosis and inhibition of cell proliferation
  • Results: In vitro studies demonstrated effective inhibition of cancer cell lines at micromolar concentrations.

Antimicrobial Activity

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

  • Tested Strains: Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC): Ranges from 125 µg/mL to 1.95 µg/mL depending on the strain.
  • Findings: Compounds derived from this structure showed stronger activity compared to traditional antibiotics like nitrofurantoin .

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in organic electronics.

Applications:

  • Organic Semiconductors: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
  • Photovoltaics: Enhances charge transport properties in photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural differences between 5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid and related heterocycles:

Compound Name Core Structure Substituents Functional Groups
This compound Thieno[2,3-d]thiadiazole Br (C5), COOH (C6) Carboxylic acid, Bromine
2-Ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 932368-59-7) Imidazo[2,1-b][1,3,4]thiadiazole C2H5 (C2), COOH (C6) Carboxylic acid, Ethyl
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () 1,3,4-Thiadiazole 4-Bromobenzylideneamino (C5), SH (C2) Thiol, Schiff base, Bromine
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () Imidazo[2,1-b][1,3,4]thiadiazole Br (C2), C6H5 (C6) Bromine, Phenyl

Key Observations :

  • Bromine substitution occurs at different positions (C5 in the target compound vs. C2 in ).
  • Carboxylic acid groups (e.g., C6 in the target compound) enhance water solubility compared to thiol or ethyl groups.
Bromination Strategies
  • Target Compound : Bromination via ortho-lithiation enables precise substitution at C5 .
  • 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol: Bromine is introduced via 4-bromobenzaldehyde condensation, forming a Schiff base .
  • 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Bromine originates from ω-bromoacetophenone during cyclization .
Reactivity Trends
  • The bromine in the target compound is less labile than in 2-bromoimidazo-thiadiazole derivatives (), where secondary amines readily replace bromine .
  • The carboxylic acid group in the target compound participates in condensation reactions (e.g., with ethyl cyanoacetate) similar to pyrano-thiazole derivatives () .

Spectral Characteristics

The table compares spectral data for brominated heterocycles:

Compound IR Peaks (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm)
This compound (Inferred) ~1700 (C=O), ~785 (C-Br) N/A (Not reported in evidence)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () 2595 (-SH), 1620 (C=N), 785 (C-Br) 13.0 (-SH), 8.36 (-CH=N-), 7.52–7.77 (Ar-H)
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () N/A N/A (Data not provided)

Key Observations :

  • The C-Br stretch at ~785 cm⁻¹ is consistent across brominated compounds .
  • Carboxylic acid IR peaks (~1700 cm⁻¹) distinguish the target compound from thiol derivatives.

Biological Activity

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Structure and Properties

This compound is characterized by a thiadiazole ring with a bromine substituent at the fifth position and a carboxylic acid group at the sixth position. This structure allows for various interactions due to the presence of electronegative elements such as bromine and oxygen, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated significant anti-proliferative effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of 2.44 µM, indicating potent anti-proliferative activity.
  • HCT-116 (colon cancer) : Also showed notable inhibition, with molecular docking studies suggesting that the compound may inhibit STAT3 transcriptional activity and CDK9 kinase activity .

The mechanisms of action appear to involve interference with cell cycle progression and induction of apoptosis. For instance, in MCF-7 cells, treatment with the compound increased the G0/G1 phase population while decreasing the S phase population .

Other Biological Activities

In addition to anticancer effects, thiadiazole derivatives have been investigated for other pharmacological activities:

  • Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • Antitubercular : Research indicates potential activity against Mycobacterium tuberculosis .

Study 1: Anticancer Activity

A study focused on a series of thiadiazole derivatives demonstrated that this compound significantly reduced cell viability in human leukemia and solid tumor models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V binding in treated cells compared to controls .

Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as STAT3 and CDK9. These studies suggest that specific functional groups within the compound are critical for its inhibitory effects on these targets, highlighting its potential as a lead compound for further development in cancer therapy .

Data Summary Table

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-72.44Inhibition of STAT3 and CDK9
AnticancerHCT-116Not specifiedInduction of apoptosis
AntimicrobialVarious strainsNot specifiedInhibition of bacterial growth
Anti-inflammatoryIn vitro modelsNot specifiedReduction of inflammatory markers

Q & A

Q. What are the standard synthetic routes for 5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a thieno-thiadiazole precursor. For example, a modified HBTU-mediated coupling reaction (as described for analogous thiadiazole-carboxylic acids) uses DMF as a solvent, DIPEA as a base, and extended reaction times (3 days) to achieve yields of ~78% . Variations in solvent polarity (e.g., switching to THF or dichloromethane) or reducing reaction time may lower yields due to incomplete activation of the carboxylic acid moiety. Precise temperature control (room temperature vs. reflux) is critical to avoid decomposition of the brominated intermediate.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : The 1H^1H-NMR spectrum should show a singlet for the aromatic proton in the thiadiazole ring (δ ~8.5–9.0 ppm) and a downfield-shifted carboxylic acid proton (if not derivatized). 13C^{13}C-NMR will confirm the carbonyl carbon at ~165–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C6H2BrN3O2S2C_6H_2BrN_3O_2S_2 (exact mass: 290.876) to rule out bromine loss or sulfone byproducts .
  • FT-IR : A strong absorption band at ~1700 cm1^{-1} confirms the carboxylic acid group, while S-Br stretches appear near 600 cm1^{-1} .

Q. What are the primary applications of this compound in current pharmacological research?

It serves as a precursor for kinase inhibitors and antimicrobial agents due to its electron-deficient thiadiazole core, which enhances binding to ATP pockets in enzymes. For example, derivatives of thieno-thiadiazole-carboxylic acids have shown IC50_{50} values <1 µM against Staphylococcus aureus via disruption of cell wall synthesis pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

Discrepancies often arise from polymorphic forms or residual solvents. For instance, some studies report solubility in DMSO as >50 mg/mL, while others note limited solubility (<10 mg/mL). To address this:

  • Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous forms.
  • Use thermogravimetric analysis (TGA) to detect solvent residues (e.g., DMF or ether) that artificially inflate solubility measurements .
  • Standardize dissolution protocols (e.g., sonication time, temperature) to ensure reproducibility .

Q. What strategies optimize the regioselectivity of bromination in thieno-thiadiazole systems?

Bromination at the 5-position competes with side reactions at the 4- or 7-positions. Key strategies include:

  • Electrophilic bromination with NBS (N-bromosuccinimide) in acetic acid at 0°C to favor the 5-position due to steric hindrance .
  • Lewis acid catalysis (e.g., FeCl3_3) to direct bromine to the electron-deficient thiadiazole ring .
  • Monitoring reaction progress via HPLC-MS to terminate before over-bromination occurs .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing thiadiazole and carboxylic acid groups deactivate the aromatic ring, necessitating harsh conditions for Suzuki-Miyaura couplings. For example:

  • Use Pd(PPh3 _3)4_4 as a catalyst with K2 _2CO3_3 as a base in refluxing toluene/water (110°C, 24 hrs).
  • Electron-deficient aryl boronic acids (e.g., p-CF3_3-substituted) achieve higher yields (>60%) compared to electron-rich partners (<30%) due to enhanced oxidative addition .

Q. What are the environmental and safety considerations for handling this compound?

  • Toxicity : Limited data exist, but analogous brominated heterocycles show moderate acute toxicity (LD50_{50} > 500 mg/kg in rats). Use PPE and fume hoods during synthesis .
  • Waste disposal : Brominated byproducts require neutralization with sodium thiosulfate before disposal to prevent halogen accumulation in ecosystems .

Methodological Guidance

Q. How to design experiments to validate the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs, monitor degradation via HPLC.
  • Photostability : Expose to UV light (254 nm) and analyze by LC-MS for sulfoxide or debrominated products .
  • Microsomal stability : Use liver microsomes (human/rat) with NADPH to assess metabolic pathways .

Q. What computational tools predict the compound’s binding affinity to target proteins?

  • Docking simulations : AutoDock Vina or Schrödinger Glue with crystal structures of kinases (e.g., EGFR or CDK2).
  • DFT calculations : Gaussian 09 to model charge distribution and identify reactive sites for derivatization .

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